3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Catalog No.
S4032792
CAS No.
66267-83-2
M.F
C18H14O5
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

CAS Number

66267-83-2

Product Name

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

IUPAC Name

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] acetate

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H14O5/c1-11(19)22-15-8-5-13-9-16(18(20)23-17(13)10-15)12-3-6-14(21-2)7-4-12/h3-10H,1-2H3

InChI Key

KERJTTDKXIXSLN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC

The exact mass of the compound 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is 310.08412354 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Analogue of bioactive chromone derivatives:

3-(4-MOE)-7-Ac belongs to the class of chromene derivatives. Chromones are a diverse group of natural products with various biological activities, including antioxidant, anti-inflammatory, and anticancer properties []. Research suggests that modifications to the chromone structure can influence these activities []. 3-(4-MOE)-7-Ac, with its methoxy group (MOE) and acetate group, could be a valuable analogue for studying how these functional groups affect the biological properties of chromones.

Medicinal chemistry and drug discovery:

The presence of the acetate group in 3-(4-MOE)-7-Ac might influence its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial factors in drug development []. Studying how this modification affects ADME could be beneficial in designing new chromone-based drugs. Additionally, the methoxy group can enhance water solubility, potentially improving the bioavailability of the molecule.

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a compound belonging to the class of chromen-2-one derivatives, characterized by a chromen-2-one core structure. This specific compound features a 4-methoxyphenyl group at the 3-position and an acetate group at the 7-position. Chromen-2-one derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. The structural formula can be represented as C16H14O5C_{16}H_{14}O_5 with a molecular weight of 286.28 g/mol .

, including:

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives, particularly at the methoxyphenyl group.
  • Reduction: Reduction reactions can convert the carbonyl groups in the chromen-2-one core into alcohols, yielding dihydro derivatives.
  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the formation of various substituted derivatives.

This compound exhibits a range of biological activities, including:

  • Antioxidant Effects: It has been shown to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
  • Anti-inflammatory Properties: Similar compounds have demonstrated anti-inflammatory effects, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity: Research indicates that derivatives of chromen-2-one compounds possess antimicrobial properties against various pathogens .
  • Anticancer Potential: There is growing interest in the anticancer properties of related compounds, with studies indicating they may inhibit cancer cell proliferation .

The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate typically involves several key steps:

  • Formation of Chromenone Core: The initial step often involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of an acid catalyst under reflux conditions using solvents like ethanol or methanol.
  • Acetylation: The resulting intermediate is acetylated using acetic anhydride and a base such as pyridine to yield the final product.
  • Purification: The compound may be purified through recrystallization or chromatography to achieve high purity and yield.

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Material Science: The compound is explored for use as UV absorbers and fluorescent dyes due to its photochemical properties .
  • Pharmacological Research: Its biological activities make it a candidate for drug development targeting various diseases, including cancer and inflammatory disorders .

Research on similar compounds suggests that 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate may interact with various cellular targets. These interactions likely induce biochemical changes within cells, affecting pathways related to oxidative stress, inflammation, and cell proliferation. Further studies are necessary to elucidate its precise mechanisms of action and pharmacokinetics.

Several compounds share structural similarities with 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate. Here are some notable examples:

Compound NameStructureUnique Features
3-(4-hydroxyphenyl)-2H-chromen-4-oneStructureExhibits strong antioxidant activity; used in anti-inflammatory research.
7-hydroxycoumarinStructureKnown for its anticoagulant properties; widely studied in pharmacology.
4-methylcoumarinStructureUsed as a flavoring agent; exhibits fluorescence properties.

Uniqueness: The presence of the methoxy group and acetate functionality in 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate distinguishes it from these similar compounds, potentially enhancing its solubility and biological activity.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

310.08412354 g/mol

Monoisotopic Mass

310.08412354 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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